molecular formula C10H19O5P B14587786 Ethyl 2-[(diethoxyphosphoryl)methyl]prop-2-enoate CAS No. 61203-64-3

Ethyl 2-[(diethoxyphosphoryl)methyl]prop-2-enoate

Cat. No.: B14587786
CAS No.: 61203-64-3
M. Wt: 250.23 g/mol
InChI Key: GLBBUOCEYVTYOQ-UHFFFAOYSA-N
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Description

Ethyl 2-[(diethoxyphosphoryl)methyl]prop-2-enoate is an organic compound with the molecular formula C9H17O5P. It is also known by its IUPAC name, ethyl 2-(diethoxyphosphoryl)acrylate. This compound is characterized by the presence of a phosphoryl group attached to an acrylate moiety, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-[(diethoxyphosphoryl)methyl]prop-2-enoate can be synthesized through various methods. One common synthetic route involves the reaction of diethyl phosphite with ethyl acrylate in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(diethoxyphosphoryl)methyl]prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-[(diethoxyphosphoryl)methyl]prop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[(diethoxyphosphoryl)methyl]prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the compound can participate in phosphoryl transfer reactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functionality, combining the reactivity of an acrylate with the versatility of a phosphoryl group. This makes it a valuable intermediate in the synthesis of a wide range of organophosphorus compounds .

Properties

CAS No.

61203-64-3

Molecular Formula

C10H19O5P

Molecular Weight

250.23 g/mol

IUPAC Name

ethyl 2-(diethoxyphosphorylmethyl)prop-2-enoate

InChI

InChI=1S/C10H19O5P/c1-5-13-10(11)9(4)8-16(12,14-6-2)15-7-3/h4-8H2,1-3H3

InChI Key

GLBBUOCEYVTYOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)CP(=O)(OCC)OCC

Origin of Product

United States

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